molecular formula C17H32 B1591827 (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) CAS No. 96624-41-8

(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)

Cat. No. B1591827
CAS RN: 96624-41-8
M. Wt: 236.4 g/mol
InChI Key: KORMYSCDCHFFMN-UHFFFAOYSA-N
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Description

“(trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane)” is a compound featuring two cyclohexane rings, with ethyl and propyl substituents. The “trans,trans” notation suggests that these substituents are on opposite sides of the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Diels-Alder reaction, which can create a fused ring system .


Molecular Structure Analysis

The structure likely involves two cyclohexane rings in a chair conformation, which is the most stable form for six-membered rings . The “trans,trans” configuration suggests that the ethyl and propyl groups are on opposite sides of the molecule .

Scientific Research Applications

Configurational Effects on Chemical Reactions

Research indicates that the stereochemistry of cyclohexane derivatives, such as "(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)" , significantly influences their chemical behavior in reactions like internal proton transfers and ion-neutral complex formation. The cis and trans configurations exhibit markedly different reactivities, highlighting the role of stereochemistry in determining the pathways and outcomes of chemical reactions (Denekamp & Mandelbaum, 1995).

Photocycloaddition in the Solid State

Stereoisomers of cyclohexane derivatives are crucial in solid-state photochemical reactions, such as [2+2] cycloadditions. The orientation of C=C bonds within crystal structures dictates the efficiency and specificity of such reactions, underscoring the importance of molecular arrangement and stereochemistry in photoreactive materials (Nagarathinam, Peedikakkal, & Vittal, 2008).

Oxidation Processes

The trans configurations of cyclohexane derivatives play a pivotal role in selective oxidation processes, influencing the formation of alkyl hydroperoxides, ketones, and alcohols. These outcomes are critical for the development of oxidation-based synthetic methods for fine chemicals and intermediates (Shul’pin, Süss-Fink, & Smith, 1999).

Transesterification for Monomer Synthesis

The trans configuration of cyclohexane derivatives is beneficial in transesterification reactions, facilitating the efficient conversion of plant oils into monomers for biobased polyesters. This application showcases the potential of cyclohexane derivatives in sustainable chemistry and polymer production (Sudhakaran, Taketoshi, Siddiki, Murayama, & Nomura, 2022).

Atmospheric Oxidation of Hydrocarbons

The interaction of trans cyclohexane derivatives with ozone plays a significant role in the atmospheric oxidation of hydrocarbons. These reactions contribute to our understanding of atmospheric chemistry and the environmental impact of biogenic hydrocarbons (Grosjean et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound are not available. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

1-ethyl-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h14-17H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMYSCDCHFFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223443, DTXSID901231803
Record name 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)

CAS RN

1338929-18-2, 96624-41-8
Record name 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-ethyl-4'-trans-propyl-[1,1'-bicyclohexyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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